REACTION_CXSMILES
|
[Al+3].[Cl-].[Cl-].[Cl-].[N+:5]([C:8]1[CH:9]=[C:10]([CH:14]=[CH:15][CH:16]=1)[C:11](Cl)=[O:12])([O-:7])=[O:6].[Br:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>CN(C=O)C>[Br:17][C:18]1[CH:23]=[CH:22][C:21]([C:11]([C:10]2[CH:14]=[CH:15][CH:16]=[C:8]([N+:5]([O-:7])=[O:6])[CH:9]=2)=[O:12])=[CH:20][CH:19]=1 |f:0.1.2.3|
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Name
|
|
Quantity
|
432.5 g
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
63.2 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(=O)Cl)C=CC1
|
Name
|
|
Quantity
|
33.5 mL
|
Type
|
reactant
|
Smiles
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BrC1=CC=CC=C1
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Name
|
Hexanes ethylacetate
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ice H2O
|
Quantity
|
3 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
71 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
|
CUSTOM
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Details
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The reaction was stirred for 50 min
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
A 5 L, 3-necked round bottomed flask equipped with an overhead stirrer
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Type
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ADDITION
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Details
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the temperature was kept under 32° C. during the addition
|
Type
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TEMPERATURE
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Details
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The reaction mixture was heated to 50° C.
|
Type
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CUSTOM
|
Details
|
The reaction
|
Type
|
CUSTOM
|
Details
|
to rise to 65° C
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Type
|
TEMPERATURE
|
Details
|
The reaction was heated at 90° C. for 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
completion of reaction
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Type
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TEMPERATURE
|
Details
|
The reaction was cooled
|
Type
|
STIRRING
|
Details
|
to stir overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The solids were filtered
|
Type
|
WASH
|
Details
|
washed with H2O (1 L), saturated NaHCO3(aq) (1 L)
|
Type
|
CUSTOM
|
Details
|
The product was dried in the vacuum oven at 40° C.
|
Reaction Time |
50 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)C(=O)C1=CC(=CC=C1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |